molecular formula C7H6O B1278368 Benz-13C6-aldehyde CAS No. 153489-14-6

Benz-13C6-aldehyde

Cat. No. B1278368
M. Wt: 112.078 g/mol
InChI Key: HUMNYLRZRPPJDN-ZXJNGCBISA-N
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Description

Benz-13C6-aldehyde is a chemically labeled form of benzaldehyde where the benzene ring is enriched with the stable isotope carbon-13 at all six positions. This isotopic labeling is useful for various analytical and research purposes, such as tracing the incorporation of benzaldehyde into other compounds or studying its metabolism in biological systems.

Synthesis Analysis

The synthesis of isotopically labeled benzaldehydes, including Benz-13C6-aldehyde, can be achieved through different synthetic routes. One approach involves the regio-selective formylation of substituted benzene with isotopically labeled formylating agents, resulting in high isotopic purity of the labeled benzaldehydes . Another method includes the oxidation of toluene derivatives to yield synthetically derived benzaldehyde with distinct isotopic signatures .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be analyzed using various spectroscopic techniques. For instance, the structure and electronic nature of benzaldehyde adducts with Lewis acids have been studied, providing insights into the orientation and electronic changes upon complex formation . Additionally, the synthesis and characterization of complex benzaldehyde derivatives, such as 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes, involve detailed spectral and computational analysis to predict favored conformations and molecular properties .

Chemical Reactions Analysis

Benzaldehyde and its derivatives participate in a wide range of chemical reactions. For example, N-heterocyclic carbene-catalyzed cross-benzoin reactions with N-Boc-α-amino aldehydes have been developed, demonstrating the chemoselectivity and diastereoselectivity of benzaldehyde in forming cross-benzoin products . Moreover, benzaldehyde can undergo oxidative cyclization reactions catalyzed by N-heterocyclic carbenes under aerobic conditions to synthesize O-heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde and its derivatives can be inferred from their synthesis and molecular structure. Isotopically labeled benzaldehydes, such as Benz-13C6-aldehyde, exhibit unique isotopic values that distinguish them from naturally derived counterparts . The interaction of benzaldehyde with Lewis acids like boron trifluoride can alter its electronic properties, as evidenced by changes in the carbonyl carbon's positive charge upon complexation . Additionally, the study of phosphorus–carbon spin–spin coupling constants in benzyl-phosphonates provides information on the conformational and substituent effects on these properties .

Scientific Research Applications

Biodegradation of 13C6-Benzene

Benz-13C6-aldehyde has been used to study the biodegradation of 13C6-benzene in various environments. For instance, Ulrich et al. (2005) explored its degradation in nitrate-reducing and methanogenic cultures, providing insights into the anaerobic metabolism of benzene and the detection of specific 13C-labeled metabolites, which are important for understanding environmental remediation processes (Ulrich, Beller, & Edwards, 2005).

Mechanism of Epoxidation of Aldehydes

Edwards et al. (2007) conducted a study on the epoxidation of aldehydes with sulfur ylides, where Benz-13C6-aldehyde was instrumental in understanding the reaction mechanism. This research is crucial for the development of synthetic methods in organic chemistry (Edwards, Montoya-Peleaz, & Crudden, 2007).

Electrocatalytic Hydrogenation of Aldehydes

Cantu et al. (2018) focused on the electrocatalytic hydrogenation of aldehydes, including Benz-13C6-aldehyde, aiming to convert biomass into fuels or chemicals. This research is significant for the development of sustainable energy solutions (Cantu et al., 2018).

Photocatalytic Production of Benzaldehyde

Lima et al. (2019) used Benz-13C6-aldehyde in their study on the photocatalytic production of benzaldehyde. This research presents a strategy for selective production of aromatic aldehydes, important in fine chemicals synthesis (Lima et al., 2019).

Hydroboration of Aldehydes

Yadav, Pahar, and Sen (2017) explored the hydroboration of aldehydes using Benz-13C6-aldehyde. Their research on benz-amidinato calcium compounds provides insights into the development of new catalysts for organic synthesis (Yadav, Pahar, & Sen, 2017).

Alcohol Oxidation

N. Hill, J. Hoover, and S. Stahl (2013) utilized Benz-13C6-aldehyde in their study on the aerobic alcohol oxidation using a CuI/TEMPO catalyst system. This research contributes to the development of green oxidation methods in organic chemistry (Hill, Hoover, & Stahl, 2013).

Safety And Hazards

Benz-13C6-aldehyde is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1+1,2+1,3+1,4+1,5+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNYLRZRPPJDN-ZXJNGCBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448670
Record name Benz-13C6-aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.078 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benz-13C6-aldehyde

CAS RN

153489-14-6
Record name Benz-13C6-aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153489-14-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Spaulding, M Charles - Analytical and bioanalytical chemistry, 2002 - Springer
… The PFBHA derivatives of hydroxyacetone, 13C3-acetone, 4-fluorobenzaldehyde, and 4-hydroxybenz-13C6-aldehyde are within this margin at each time point (Fig.3). The mean …
Number of citations: 38 link.springer.com

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